molecular formula C6H3ClN4O2 B11899513 4-Chloro-7-nitro-5H-pyrrolo[3,2-d]pyrimidine CAS No. 1260676-83-2

4-Chloro-7-nitro-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B11899513
CAS No.: 1260676-83-2
M. Wt: 198.57 g/mol
InChI Key: ZASGWBHDRAOIPY-UHFFFAOYSA-N
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Description

4-Chloro-7-nitro-5H-pyrrolo[3,2-d]pyrimidine (CAS 1260676-83-2) is a high-purity chemical building block designed for advanced medicinal chemistry and drug discovery research. This compound features a chlorinated pyrrolopyrimidine core, a privileged scaffold in the design of biologically active molecules. The chloro group at the 4-position serves as an excellent leaving group, enabling facile nucleophilic aromatic substitution to introduce diverse amines and other functional groups, thereby allowing for the rapid exploration of structure-activity relationships (SAR) . The electron-withdrawing nitro group at the 7-position is a critical feature known to enhance the bioactivity of the pyrrolopyrimidine scaffold. Scientific studies on analogous 4,7-disubstituted pyrrolo[2,3-d]pyrimidines have identified this structural class as a promising chemotype with potent activity against flaviviruses, including Zika and Dengue viruses . Furthermore, the pyrrolo[3,2-d]pyrimidine regioisomer has been identified as a key intermediate in the synthesis of water-soluble, colchicine-site binding agents that demonstrate potent microtubule depolymerizing and antiproliferative activities, showing potential as leads for anticancer therapeutics . This product is intended for use by technically qualified researchers. For Research Use Only. Not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-7-nitro-5H-pyrrolo[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN4O2/c7-6-5-4(9-2-10-6)3(1-8-5)11(12)13/h1-2,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASGWBHDRAOIPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C(=NC=N2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40717185
Record name 4-Chloro-7-nitro-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260676-83-2
Record name 4-Chloro-7-nitro-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-nitro-5H-pyrrolo[3,2-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine, which is then chlorinated and nitrated under controlled conditions. The reaction conditions often involve the use of reagents such as thionyl chloride for chlorination and nitric acid for nitration .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-nitro-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Scientific Research Applications

  • Pharmaceutical Intermediate :
    • 4-Chloro-7-nitro-5H-pyrrolo[3,2-d]pyrimidine serves as a crucial building block in the development of kinase inhibitors. These inhibitors are vital in treating diseases like cancer by selectively targeting specific kinases involved in cellular signaling pathways .
  • Antiviral Activity :
    • Research has shown that derivatives of this compound exhibit promising activity against viruses such as Zika and dengue . The mechanism involves inhibiting viral replication through interaction with viral enzymes or cellular pathways critical for viral life cycles.
  • Anticancer Properties :
    • Several studies have indicated that compounds derived from this compound can inhibit cancer cell proliferation. This is achieved through mechanisms such as inducing apoptosis or disrupting cell cycle progression .
  • Anti-inflammatory Effects :
    • The compound has been explored for its potential anti-inflammatory properties, suggesting applications in treating inflammatory diseases like rheumatoid arthritis or other chronic inflammatory conditions .

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/PathwayEffectReference
AntiviralViral polymerasesInhibition of viral replication
AnticancerVarious kinasesInduction of apoptosis in cancer cells
Anti-inflammatoryCytokine signaling pathwaysReduction of inflammatory markers

Case Study: Kinase Inhibitors

A study focused on synthesizing analogs of this compound revealed that certain modifications could significantly enhance selectivity and potency against specific kinases involved in tumorigenesis. For instance, a derivative was identified as a selective FLT3 inhibitor with an IC50_{50} value of 0.210 μM, demonstrating its potential in targeted cancer therapy .

Case Study: Antiviral Screening

In another investigation, a series of 4,7-disubstituted derivatives were screened for activity against Zika virus. The study found that specific substitutions at the 4 and 7 positions led to improved antiviral efficacy compared to the parent compound, highlighting the importance of structural modifications in drug design .

Mechanism of Action

The mechanism of action of 4-Chloro-7-nitro-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

The structural versatility of pyrrolo-pyrimidine derivatives allows for diverse substitutions, leading to variations in physicochemical properties, biological activity, and synthetic applications. Below is a detailed comparison of 4-Chloro-7-nitro-5H-pyrrolo[3,2-d]pyrimidine with analogous compounds:

Structural Features and Substitution Patterns
Compound Name Substituents Molecular Formula Key Structural Differences
This compound Cl (C4), NO₂ (C7) C₆H₃ClN₄O₂ Nitro group enhances electron-withdrawing effects.
5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Br (C5), Cl (C4), CH₃ (C7) C₇H₆BrClN₃ Bromine and methyl groups increase steric bulk.
2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Cl (C2), F (C5), CH₃ (C7) C₇H₅ClFN₃ Fluorine substitution improves metabolic stability.
4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine Cl (C4), saturated C6–C7 bond C₆H₆ClN₃ Dihydro structure reduces aromaticity.
5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Cl-Ph (C5), CH₃-Ph (C7), pyrrolidin-1-yl (C4) C₂₃H₂₁ClN₄ Bulky aryl groups enhance lipophilicity.

Key Trends :

  • Electron-withdrawing groups (e.g., NO₂, Cl) enhance reactivity at C4 for substitutions.
  • Bulky substituents (e.g., aryl, methyl) require longer reaction times or higher temperatures .
Physical and Crystallographic Properties
Compound Melting Point Solubility Crystal System (Space Group) Refinement Method
This compound Not reported Insoluble in H₂O; soluble in EtOAc Not reported Not reported
5-(4-Chlorophenyl)-7-(4-methylphenyl) derivative Not reported Soluble in DMF Triclinic (P1) SHELXL97
4-Chloro-6,7-dihydro derivative Not reported Moderate in EtOH Not reported Not reported

Insights :

  • Triclinic crystal systems (e.g., P1) are common for aryl-substituted derivatives .
  • SHELXL software is widely used for refining pyrrolo-pyrimidine structures .

Structure-Activity Relationships :

  • Nitro groups enhance binding to ATP pockets in kinases.
  • Chlorine at C4 is critical for covalent inhibition mechanisms.

Biological Activity

4-Chloro-7-nitro-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound with notable biological activities, particularly as a kinase inhibitor. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a chloro group at the 4-position and a nitro group at the 7-position, contributing to its unique reactivity and biological properties. Its molecular formula is C8_{8}H6_{6}ClN3_{3}O2_{2} with a molecular weight of approximately 198.57 g/mol. The structural characteristics allow it to interact with various biological targets, making it significant in medicinal chemistry .

This compound primarily acts as a kinase inhibitor . It has been shown to inhibit several kinases involved in inflammatory pathways and cancer progression. Notably, it has demonstrated potent inhibitory activity against FLT3 (Fms-like tyrosine kinase 3) , which is particularly relevant in hematological malignancies .

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. A study profiling various analogs revealed that modifications to the compound can enhance its inhibitory effects against cancer cell lines. For instance, certain derivatives demonstrated IC50_{50} values in the nanomolar range against specific cancer types .

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV). The compound's analogs showed EC50_{50} values of approximately 1.4 μM for DENV and 2.4 μM for ZIKV, indicating promising antiviral activity .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis. In vitro studies have shown that it can significantly reduce inflammation markers in cell cultures .

Table 1: Biological Activities of this compound Derivatives

Activity TypeTarget Virus/Cancer TypeEC_{50 / IC_{50} (µM)Reference
AntiviralZika Virus2.4
AntiviralDengue Virus1.4
AnticancerVarious Cancer Lines<10 (nanomolar range)
Anti-inflammatoryInflammatory MarkersSignificant Reduction

Case Studies

  • FLT3 Inhibition in Hematological Malignancies : A study demonstrated that modifications to the pyrrolopyrimidine scaffold could lead to selective FLT3 inhibitors with enhanced potency against leukemia cells. The structure-activity relationship (SAR) analysis provided insights into how specific substitutions affect inhibitory efficacy .
  • Antiviral Activity Against Flaviviruses : A series of experiments assessed the antiviral efficacy of various derivatives against ZIKV and DENV. The results indicated that compounds with electron-withdrawing groups like nitro at specific positions exhibited improved antiviral activity compared to their unsubstituted counterparts .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-Chloro-7-nitro-5H-pyrrolo[3,2-d]pyrimidine?

  • Methodological Answer : Synthesis typically involves multi-step reactions. A common approach includes:

Cyclization : Formation of the pyrrolo-pyrimidine core via cyclization of intermediates like 6-amino-5-substituted pyrimidin-4-ol derivatives under acidic or thermal conditions.

Nitration : Introduction of the nitro group at the 7-position using nitric acid or mixed acid systems, ensuring controlled temperature to avoid over-nitration.

Chlorination : Substitution at the 4-position using POCl₃ or other chlorinating agents, often requiring anhydrous conditions and catalytic DMAP .

  • Critical Parameters : Monitor reaction progress via TLC/HPLC. Optimize stoichiometry of nitration to prevent byproducts like dinitro derivatives.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical Workflow :

NMR Spectroscopy : Analyze 1H^1H, 13C^{13}C, and 15N^{15}N NMR to confirm substituent positions (e.g., nitro at C7, chloro at C4) and assess purity.

Mass Spectrometry : Use HRMS (High-Resolution MS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with Cl and NO₂ groups.

X-ray Crystallography : Resolve crystal structures for unambiguous confirmation, as demonstrated for analogous pyrrolo-pyrimidine derivatives .

Q. What solvent systems are optimal for purification and stability studies?

  • Purification : Use column chromatography with gradients of ethyl acetate/hexane or DCM/methanol. For recrystallization, ethanol-DMF mixtures yield high-purity crystals .
  • Stability : Store in desiccated, amber vials at −20°C to prevent hydrolysis of the nitro and chloro groups. Avoid prolonged exposure to light or humidity .

Advanced Research Questions

Q. How can researchers design experiments to study kinase inhibition mechanisms involving this compound?

  • Experimental Framework :

Kinase Assays : Use fluorescence-based (e.g., ADP-Glo™) or radiometric assays to measure IC₅₀ values against targets like EGFR or CDK2.

Docking Studies : Perform molecular docking with crystal structures of kinase active sites (e.g., PDB entries) to predict binding modes and key interactions (e.g., H-bonding with nitro groups) .

Cellular Validation : Test in cancer cell lines (e.g., HeLa) with Western blotting to assess downstream signaling (e.g., phospho-ERK suppression) .

Q. What strategies resolve contradictory data in SAR studies of pyrrolo-pyrimidine derivatives?

  • Conflict Resolution :

Orthogonal Assays : Cross-validate inhibition data using biochemical (purified kinases) vs. cellular assays to distinguish direct target effects from off-target interactions.

Structural Analysis : Compare X-ray co-crystallography results with docking predictions to identify discrepancies in binding modes .

Meta-Analysis : Aggregate data from analogs (e.g., 4-Chloro-5-ethyl derivatives) to identify trends in substituent effects on potency and selectivity .

Q. How can computational tools enhance synthetic route planning for novel analogs?

  • Retrosynthetic Workflow :

AI-Driven Platforms : Use tools like Pistachio or Reaxys to predict feasible routes for introducing substituents (e.g., nitro groups) while preserving core reactivity.

DFT Calculations : Model transition states for key steps (e.g., nitration) to optimize regioselectivity and minimize side reactions .

Database Mining : Leverage PubChem and ECHA datasets to identify precedented reaction conditions for similar scaffolds .

Q. What methodologies address low yields in the final chlorination step?

  • Troubleshooting Guide :

Reagent Optimization : Test alternative chlorinating agents (e.g., SOCl₂ vs. POCl₃) with varying stoichiometry.

Catalysis : Add DMAP (4-dimethylaminopyridine) to enhance electrophilicity of the chlorinating agent.

Temperature Control : Perform reactions under reflux (e.g., 110°C for POCl₃) while ensuring anhydrous conditions to prevent hydrolysis .

Q. How do researchers validate the role of the nitro group in biological activity?

  • Functional Studies :

Nitro-to-Amino Conversion : Reduce the nitro group (e.g., using H₂/Pd-C) and compare inhibitory activity of the resulting amine derivative.

Electrophilic Substitution Assays : Test reactivity with thiols (e.g., glutathione) to assess nitro group electrophilicity, which may correlate with off-target effects .

Isosteric Replacement : Synthesize analogs with cyano or trifluoromethyl groups at C7 to evaluate bioactivity retention .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.